6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
21004-29-5 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-ethyl-3-methyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-4-6-7(14-5)10-9(13)11(2)8(6)12/h5H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
DJULYMWMDWPMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(O1)NC(=O)N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Agents such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biology: It is used in research related to cellular pathways and molecular interactions.
Industry: Used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
These compounds share the pyrimidine-dione core fused with a pyridine ring. Examples from and include:
Key Differences :
- The target compound’s electronic profile is unexplored but likely differs due to the furan ring’s electron-rich nature .
- Substituent Effects : The target compound’s furan ring and alkyl groups reduce polarity compared to hydroxybenzoyl-substituted derivatives (e.g., 6a), which may enhance membrane permeability .
Furopyrimidine Analogues
Furopyrimidines with similar fused-ring systems but distinct substituents include:
Key Differences :
Pyrimidine-diones with Alkyl/Aryl Substituents
Examples from and highlight substituent-driven diversity:
Key Differences :
- Functional Groups: The furan ring in the target compound introduces rigidity compared to flexible tetrahydrofuran or phenylamino groups in analogues .
- Hydrogen Bonding: Compounds like 73 with phenylamino groups exhibit stronger hydrogen-bonding capacity (2 donors), whereas the target compound has only 1 donor .
Structural and Electronic Analysis
Spectroscopic and Computational Insights
- NMR Trends : Pyrido[2,3-d]pyrimidines (e.g., 70g) show NH protons near δ 11.5, while furan-containing derivatives may exhibit upfield shifts due to ring current effects .
- DFT Studies : Derivatives like 6a–d show charge transfer via NBO analysis, with electrophilic sites localized on carbonyl groups. The target compound’s furan oxygen may act as a nucleophilic site .
Biological Activity
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a fused pyrimidine and furo ring system, which contributes to its unique pharmacological properties. Its molecular formula is C₇H₈N₂O₃, and it has been studied for various biological activities including enzyme inhibition and anticancer properties.
The compound exhibits a distinctive structure that allows for diverse chemical reactivity typical of pyrimidine derivatives. The presence of the ethyl and methyl groups enhances its solubility and biological interaction potential.
Biological Activities
Research indicates that this compound possesses significant biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of specific protein kinases, which are crucial in various cellular signaling pathways. This inhibition can lead to altered cell growth and proliferation.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. In vitro studies have shown that it significantly reduces eEF-2K activity in breast cancer cell lines such as MDA-MB-231, demonstrating its potential as an anticancer agent .
Case Study 1: Inhibition of eEF-2K
A study demonstrated that this compound inhibited eEF-2K with an IC50 value of approximately 420 nM . This inhibition was significant enough to warrant further investigation into its structure-activity relationship (SAR) to optimize its efficacy.
Case Study 2: Anticancer Activity
Another investigation into the compound's effects on cancer cells revealed that it could induce apoptosis and inhibit cell migration in MDA-MB-231 cells. The study highlighted the compound's potential in targeted cancer therapies due to its selective cytotoxicity against malignant cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | eEF-2K Inhibition | 420 | Significant anticancer activity |
| Compound A (similar structure) | eEF-2K Inhibition | 930 | Less potent than the target compound |
| Compound B (related pyrimidine) | Antiviral Activity | 30.6 | Effective against HIV strains |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods include:
- Nucleophilic Substitution : Utilizing starting materials like substituted benzonitriles.
- Cyclization Reactions : Employing various reagents under controlled conditions to achieve the desired fused ring structure.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 6-ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
Methodological Answer:
Synthesis typically involves alkylation or cyclocondensation reactions. For example:
- Alkylation : React 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in DMF or THF under reflux, using potassium carbonate as a base. Yields range from 40–53% .
- Cyclocondensation : Combine substituted chromones with 6-amino-1-methyluracil in THF under catalytic p-toluenesulfonic acid (60°C, reflux) to form fused pyridopyrimidines .
Characterization : Use multinuclear NMR (¹H/¹³C) to confirm substituent positions and purity. LCMS validates molecular weight, while X-ray diffraction resolves crystal structures. For electronic properties, employ UV-vis and FT-IR spectroscopy .
Advanced: How can DFT and TD-DFT computations resolve electronic structure ambiguities in pyridopyrimidine derivatives?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes ground-state geometries and calculates vibrational frequencies, aligning with experimental FT-IR data. Time-dependent DFT (TD-DFT) predicts UV-vis absorption spectra by analyzing HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV), identifying charge-transfer transitions. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., lone pair→σ* or π→π*), while molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .
Basic: What strategies are effective for improving the yield of alkylated pyridopyrimidine intermediates?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to stabilize transition states and enhance nucleophilicity .
- Base Selection : Potassium carbonate or triethylamine improves deprotonation efficiency in alkylation steps .
- Temperature Control : Reflux conditions (60–80°C) balance reaction kinetics and side-product suppression. Monitor progress via TLC .
Advanced: How to address contradictions in NMR data for structurally similar pyridopyrimidine analogs?
Methodological Answer:
- Dynamic Effects : Detect tautomerism or rotamers via variable-temperature NMR. For example, coalescence of split peaks at elevated temperatures confirms conformational exchange .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in ¹H NMR .
- 2D Correlations : HSQC and HMBC experiments resolve ambiguous coupling, especially in crowded aromatic regions .
Basic: What biological screening models are appropriate for evaluating pyridopyrimidine derivatives as kinase inhibitors?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., eEF-2K inhibition) with ATP-competitive probes. IC₅₀ values are calculated via dose-response curves .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Validate target engagement via Western blotting for phosphorylated substrates .
Advanced: How can structural modifications enhance the metabolic stability of pyridopyrimidine-based inhibitors?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine at C5/C6) to reduce oxidative metabolism .
- Heteroatom Incorporation : Replace methyl with cyclopropyl groups to sterically block CYP450-mediated degradation .
- Prodrug Design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to improve bioavailability .
Basic: What analytical techniques validate the purity of synthesized pyridopyrimidine derivatives?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity. Use C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%) .
- Melting Point : Sharp melting ranges (e.g., 186–187°C) indicate crystalline homogeneity .
Advanced: How do steric and electronic effects influence regioselectivity in pyridopyrimidine functionalization?
Methodological Answer:
- Steric Control : Bulky substituents (e.g., cyclopropyl) direct electrophilic attacks to less hindered positions (e.g., C7 over C5) .
- Electronic Tuning : Electron-donating groups (e.g., -OCH₃) activate adjacent carbons for nucleophilic substitution, while electron-withdrawing groups (e.g., -NO₂) deactivate them .
- Computational Modeling : Use Fukui indices (DFT) to predict electrophilic/nucleophilic sites .
Basic: What safety protocols are critical for handling pyridopyrimidine intermediates?
Methodological Answer:
- Ventilation : Perform alkylation/cyclization steps in fume hoods due to volatile reagents (e.g., ethyl iodide) .
- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure to irritants (e.g., p-toluenesulfonic acid) .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced: How to resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- Basis Set Selection : Augment DFT calculations with diffuse functions (e.g., 6-311++G(d,p)) to improve vibrational frequency accuracy .
- Solvent Corrections : Apply the polarizable continuum model (PCM) to simulate solvent effects in UV-vis/NMR predictions .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotameric populations in solution-phase NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
